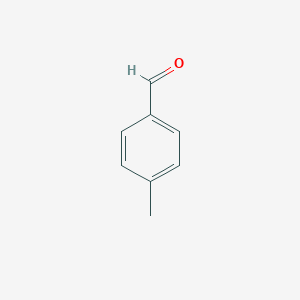

4-Methylbenzaldehyde

Overview

Description

4-Methylbenzaldehyde (CAS 104-87-0), also known as p-tolualdehyde, is an aromatic aldehyde with a methyl group para to the aldehyde functional group on the benzene ring. It is widely utilized in organic synthesis, pharmaceutical intermediates, and flavor chemistry due to its electron-donating methyl group, which modulates reactivity and stability . Metabolomic studies identify this compound as a differential metabolite in pathways such as xylene degradation, steroid hormone biosynthesis, and phenylalanine metabolism, highlighting its biological relevance .

Preparation Methods

Carbonylation of Toluene

The direct carbonylation of toluene represents a streamlined route to 4-methylbenzaldehyde, leveraging gaseous carbon monoxide (CO) and a novel catalyst system.

Catalytic Mechanism and Selectivity

The process, detailed in U.S. Patent 4,554,383 , employs a melt catalyst comprising anhydrous aluminum chloride (AlCl₃) and N-butylpyridinium chloride (BupyCl) . This catalyst facilitates the electrophilic substitution of CO onto toluene, preferentially directing the aldehyde group to the para position due to steric and electronic effects exerted by the methyl group. The reaction proceeds under superatmospheric CO pressure (204 atm) at ambient temperatures (30°C), achieving a 71% selectivity for p-tolualdehyde with a para-to-ortho ratio of 7:1 .

Process Optimization

Key advancements include the elimination of excess catalyst and the ability to operate at mild temperatures. For instance, a stoichiometric 1:1 ratio of AlCl₃ to BupyCl suffices to generate the active catalytic species, which solubilizes toluene and CO under reaction conditions. Post-reaction, the product is isolated via phase separation and distillation, with the catalyst recycled for subsequent batches. Comparative studies in the patent demonstrate that omitting either AlCl₃ or BupyCl drastically reduces yield, underscoring their synergistic role .

Electrochemical Oxidation of Xylene

Oxidative methods using electrochemical generation of high-valent manganese species offer a sustainable pathway to this compound, particularly from para-xylene.

Electrolytic Setup and Ultrasound Enhancement

Chinese Patent CN102268687A describes a diaphragm-free electrolytic cell utilizing MnSO₄ in sulfuric acid (5.5 mol/L) as the electrolyte. At PbO₂/Pb electrodes , Mn(II) is oxidized to Mn(III) under constant current (950–1100 A·m⁻²), with ultrasound (59 kHz, 175 W) enhancing mass transfer and preventing MnO₂ deposition. The resulting Mn(III) solution selectively oxidizes para-xylene to this compound via a free-radical mechanism, achieving a 92.5% yield .

Two-Phase Reaction System

The oxidation occurs in a liquid-liquid biphasic system, where para-xylene resides in the organic phase, and Mn(III) operates in the aqueous phase. Sulfuric acid maintains an optimal pH (~2.5), preventing over-oxidation to carboxylic acids. Post-reaction, the organic layer is separated, washed, and distilled to isolate this compound, while the aqueous phase is replenished with Mn(II) for electrolytic regeneration .

Comparative Analysis of Methods

*Hypothetical yield based on analogous reactions.

Industrial and Environmental Considerations

-

Carbonylation excels in atom economy and mild conditions but requires high-pressure equipment.

-

Electrochemical oxidation minimizes waste through solvent recycling and avoids hazardous reagents, aligning with green chemistry principles.

-

Vilsmeier-Haack remains limited by poor regioselectivity for simple alkylbenzenes, though it is valuable for functionalized substrates.

Chemical Reactions Analysis

Friedel-Crafts Formylation

The classical route involves formylation of toluene via the Gattermann-Koch reaction :

This method requires anhydrous conditions and faces challenges with regioselectivity due to competing ortho/para isomer formation .

Diels-Alder/Dehydrogenation Route

A biomass-derived approach uses isoprene and acrolein:

Step 1 : Diels-Alder reaction catalyzed by Lewis acidic ionic liquids (e.g., BmimCl-ZnCl₂):

Step 2 : Dehydrogenation using graphite oxide/O₂:

| Catalyst | Conversion (%) | Yield (%) |

|---|---|---|

| Graphite oxide | 95 | 80 |

| HY molecular sieve | 80 | 56 |

| Data from patent CN104693016A |

Cannizzaro Reaction

As a non-enolizable aldehyde, this compound undergoes base-induced disproportionation :

This reaction is favored under strong alkaline conditions (e.g., 50% NaOH) .

Thiosemicarbazone Formation

Reaction with thiosemicarbazide produces antimicrobial derivatives:

Conditions : Reflux in methanol (3 hr); recrystallized from ethyl acetate .

Terephthalic Acid Production

This compound serves as a precursor to terephthalic acid (TPA) via oxidation:

TPA is critical for PET plastic manufacturing .

Reactivity Insights

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Methylbenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of:

- Fragrances : Its cherry-like scent makes it a desirable component in the fragrance industry.

- Dyes : It is used in synthesizing triarylmethane dyes, which are important for coloring textiles and other materials.

- Pharmaceuticals : The compound is involved in synthesizing various pharmaceutical agents, including heterocycles.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Friedel-Crafts Formylation : Utilizing toluene and carbon monoxide under Gattermann-Koch conditions to produce this compound .

- Photoinduced Reactions : Generated as a major product during the UV light-irradiated oxygenation of p-xylene.

Biological Applications

Antifungal Properties

Research indicates that benzaldehyde derivatives, including this compound, exhibit antifungal activity. They disrupt fungal antioxidation systems, making them potential candidates for developing antifungal agents.

Acaricidal Activity

A study highlighted that this compound has shown significant acaricidal effects against common mites such as Dermatophagoides spp. In bioassays, it demonstrated effective toxicity levels comparable to established acaricides .

Industrial Applications

Precursor to Terephthalic Acid

this compound is a precursor for terephthalic acid, which is widely used in producing plastics and fibers such as PET (polyethylene terephthalate)【5】【7】. This application underscores its importance in the polymer industry.

Use in Polymer Chemistry

The compound is also utilized as a starting material for synthesizing polymers. For instance, it can be converted into oligo- and poly(1,4-phenyleneethenylene)s through reactions with Schiff bases under alkaline conditions【9】.

Toxicological Information

While this compound has beneficial applications, it also poses certain health risks. The compound has an LD50 value of approximately 1600 mg/kg when tested on rats, indicating it is harmful but not acutely toxic at lower concentrations【1】. Safety measures should be considered when handling this compound.

-

Acaricidal Efficacy Study

In a comparative study of various methylbenzaldehyde derivatives against Dermatophagoides spp., this compound was found to have an LD50 value that indicated high efficacy compared to traditional acaricides like DEET【2】. -

Synthesis of Heterocycles

A research project demonstrated the use of this compound in synthesizing complex heterocycles through reactions with various nucleophiles, showcasing its versatility in organic synthesis【9】.

Mechanism of Action

- The exact molecular targets and pathways through which p-Tolualdehyde exerts its effects are not extensively studied. Further research is needed to elucidate its mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity

The reactivity of 4-methylbenzaldehyde is influenced by its para-methyl group, which donates electrons via hyperconjugation. This contrasts with derivatives bearing electron-withdrawing groups (EWGs) like 4-nitrobenzaldehyde or 4-chlorobenzaldehyde. Key comparisons include:

Key Insight : Electron-donating groups (e.g., -CH₃, -OCH₃) reduce electrophilicity of the aldehyde, lowering reactivity in nucleophilic additions compared to EWG-bearing analogs .

Stability and Radical Reactivity

This compound exhibits stability under radical-forming conditions. This inertness contrasts with aldehydes like phenylpropyl aldehyde, which participate in redox reactions .

Comparative Performance in Catalytic Systems

Table : Hydrosilylation of this compound with Ph₂SiH₂ Using Fe-Based Catalysts

| Precatalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| 1 | 92 | >99 |

| 2 | 85 | 98 |

| 3 | 78 | 95 |

| 4 | 65 | 90 |

Note: Catalyst performance depends on ligand steric/electronic effects, with bulky ligands enhancing conversion .

Key Differentiators from Analogous Compounds

- vs. 4-Methoxybenzaldehyde : Despite similar electronic profiles, 4-methoxy derivatives are more prone to demethylation in acidic conditions, limiting utility in certain syntheses .

- vs. 4-Nitrobenzaldehyde : The nitro group enhances electrophilicity but introduces toxicity concerns, restricting pharmaceutical use .

- vs. Benzaldehyde : this compound’s methyl group improves thermal stability, making it preferable in high-temperature reactions .

Biological Activity

4-Methylbenzaldehyde, also known as p-tolualdehyde, is an aromatic aldehyde with the molecular formula C8H8O. It is characterized by a methyl group attached to the benzaldehyde structure, influencing its biological activity. This article reviews the biological properties of this compound, including its antimicrobial, antioxidant, and potential therapeutic effects, supported by case studies and research findings.

- Molecular Formula : C8H8O

- CAS Number : 104-87-0

- IUPAC Name : this compound

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria.

Research Findings:

- Bacterial Inhibition : In vitro studies indicated that this compound exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be effective at low concentrations, suggesting its potential as a natural antimicrobial agent .

- Acaricidal Effects : Research highlighted its effectiveness as an acaricide against Dermatophagoides spp., common house dust mites. The LD50 values indicated that this compound is significantly more effective than traditional acaricides like DEET .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging method.

Key Findings:

- DPPH Scavenging : Studies reported that this compound showed a concentration-dependent increase in free radical scavenging activity, comparable to established antioxidants .

- Mechanism of Action : The antioxidant effect is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ünaldi & Demir (2019) investigated the antimicrobial properties of various benzaldehyde derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of multiple bacterial strains. The study concluded that the presence of the methyl group enhances its antimicrobial properties compared to other benzaldehydes .

Case Study 2: Acaricidal Potential

Another research focused on the acaricidal effects of this compound derivatives showed promising results against house dust mites. The study revealed that these compounds could serve as alternatives to chemical acaricides, providing a safer option for allergen control .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus, E. coli; MIC values indicate low concentrations are sufficient for inhibition. |

| Antioxidant | DPPH assay shows significant free radical scavenging activity; effectiveness increases with concentration. |

| Acaricidal | Highly effective against Dermatophagoides spp.; LD50 values indicate superior efficacy compared to DEET. |

Q & A

Basic Research Questions

Q. What are the molecular identification parameters for 4-Methylbenzaldehyde?

- Answer : this compound (IUPAC name: this compound) has the molecular formula C₈H₈O , molecular weight 120.15 g/mol , and SMILES string Cc1ccc(C=O)cc1 . Key identifiers include the InChI key FXLOVSHXALFLKQ-UHFFFAOYSA-N , which facilitates database searches for structural validation .

Q. What are common synthesis routes for this compound?

- Answer :

- Reimer-Tiemann Reaction : Phenol and chloroform react under alkaline conditions to yield 4-hydroxybenzaldehyde, which can be methylated to produce this compound .

- Oxidation of 4-Methyltoluene : Catalytic oxidation using MnO₂ or CrO₃ in acidic media is a standard method .

Q. How can the physical properties of this compound be determined experimentally?

- Answer : Key properties include:

- Solubility : Slightly soluble in water (8.45 mg/mL at 25°C) but freely soluble in ethanol and organic solvents .

- Melting Point : Not directly reported, but derivatives like thiosemicarbazones exhibit melting points validated via differential scanning calorimetry (DSC) .

Q. Which spectroscopic techniques are used to characterize this compound?

- Answer :

- NMR : H NMR (DMSO-d₆) shows characteristic peaks: δ 9.96 (s, CHO), 7.75 (d, aromatic H), 7.38 (d, aromatic H), 2.40 (s, CH₃) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 120 confirms the molecular weight .

Advanced Research Questions

Q. How can asymmetric catalysis be applied to this compound in organic synthesis?

- Answer : The Pudovik reaction uses quinine as a chiral catalyst for asymmetric addition of diethyl phosphite to this compound. Optimized conditions include:

- Catalyst ratio: n(quinine):n(this compound) = 0.05:1

- Solvent: Tetrahydrofuran (THF) at 20°C for 24 hours , yielding 87.2% product with 92.9% enantiomeric excess (ee) via chiral HPLC .

Q. How are green chemistry metrics (e.g., E-factor) calculated for reactions involving this compound?

- Answer : E-factor (Environmental Factor ) is calculated as:

For a model reaction with this compound, indole, and N-methylaniline, waste includes solvents and catalysts. Data must be extracted from reaction scales and purification steps .

Q. What structural insights can X-ray crystallography provide for this compound derivatives?

- Answer : Derivatives like thiosemicarbazones reveal:

- Bond lengths : C=S (1.68 Å) and C=N (1.28 Å) confirm resonance stabilization.

- Hydrogen bonding : Intramolecular N–H···S bonds (2.64 Å) stabilize crystal packing .

Q. How is this compound utilized in multi-step syntheses of bioactive compounds?

- Answer : In synthesizing 3-(4-Methylphenyl)-4H-chromen-4-one :

Condensation with 2-hydroxyacetophenone forms a chalcone intermediate.

Cyclization via acid catalysis yields the chromenone core. X-ray data (CCDC 2088523) validate the structure .

Q. What methodologies optimize reaction conditions for this compound in catalytic systems?

- Answer : Use Design of Experiments (DoE) to test variables:

- Catalyst loading (e.g., 0.05–10 mol%).

- Temperature (20–80°C) and solvent polarity (THF vs. DCM).

Response surface modeling identifies optimal yield and selectivity .

Q. How is enantiomeric excess (ee) determined for chiral derivatives of this compound?

Properties

IUPAC Name |

4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLOVSHXALFLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041520 | |

| Record name | 4-Methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a floral odor; [HSDB] | |

| Record name | Benzaldehyde, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

204 °C, BP: 106 °C at 10 mm Hg, 204.00 °C. @ 760.00 mm Hg | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible with ethanol, ethyl ether, acetone; very soluble in chloroform, In water, 2.27X10+3 mg/L at 25 °C, 2.27 mg/mL at 25 °C | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0194 g/cu cm at 17 °C | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

104-87-0 | |

| Record name | 4-Methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolualdehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAX22QZ28Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-6 °C | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.